molecular formula C22H18BrNO4 B11144040 7-Bromo-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144040
M. Wt: 440.3 g/mol
InChI Key: QFDMJMQYZOLPAR-UHFFFAOYSA-N
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Description

7-Bromo-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a brominated derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic system characterized by fused chromene and pyrrole rings. This compound features:

  • A tetrahydrofuran-2-ylmethyl substituent at position 2, introducing stereochemical complexity and influencing solubility due to its oxygen-containing cyclic ether structure.
  • A bromo substituent at position 7, which may enhance electron-withdrawing effects and alter reactivity in substitution or coupling reactions.

Synthetic routes for analogous compounds have been reported by Vydzhak and Panchishin, involving cyclocondensation of functionalized precursors under mild conditions .

Properties

Molecular Formula

C22H18BrNO4

Molecular Weight

440.3 g/mol

IUPAC Name

7-bromo-2-(oxolan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H18BrNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2

InChI Key

QFDMJMQYZOLPAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multi-step process. One common method includes the regioselective synthesis via copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be mediated through molecular docking with epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Type Substituent at Position 2 Key Properties/Effects Reference
Target Compound Tetrahydrofuran-2-ylmethyl Enhanced solubility in polar solvents due to oxygen-rich cyclic ether; potential stereochemical rigidity -
2-Alkyl Derivatives (e.g., methyl, ethyl) Linear or branched alkyl chains Increased hydrophobicity; reduced steric hindrance compared to cyclic substituents
2-[2-(Dimethylamino)ethyl] Derivatives Dimethylaminoethyl group Basic character due to tertiary amine; potential for pH-dependent solubility and biological target interactions

Key Insight : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely alkyl-substituted analogs, while avoiding the basicity of amine-containing derivatives .

Substituent Variations at Position 1

Compound Type Substituent at Position 1 Key Properties/Effects Reference
Target Compound Phenyl Stabilizes the aromatic system; facilitates solid-state packing via π-π interactions -
Derivatives with Substituted Aryl Groups Electron-withdrawing/donating groups (e.g., nitro, methoxy) Modulate electronic properties and reactivity; methoxy groups may enhance solubility via hydrogen bonding

Bromination at Position 7

Compound Type Bromine at Position 7 Key Properties/Effects Reference
Target Compound Present Electron-withdrawing effect activates the core for nucleophilic substitution; increased molecular weight (≈307 g/mol with Br) -
Non-Brominated Analogs Absent Higher reactivity in electrophilic aromatic substitution; reduced steric bulk

Key Insight: The bromo substituent may confer distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.

Research Implications and Gaps

  • Synthetic Flexibility : The tetrahydrofuran-2-ylmethyl group demonstrates the scaffold’s adaptability to diverse substituents, enabling tailored physicochemical properties .

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